

The Rationale for Targeting HPK1 in Immuno-Oncology

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Compound of Interest

Compound Name: *Hpk1-IN-10*

Cat. No.: *B12423044*

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Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.^{[1][2]} It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.^{[1][3][4]} In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response.^{[4][5]}

The kinase activity of HPK1 has been shown to suppress T-cell activation, proliferation, and cytokine production.^{[2][6]} Mechanistically, upon TCR engagement, HPK1 phosphorylates key adaptor proteins such as SLP-76 (Src homology 2 domain containing leukocyte protein of 76 kDa).^{[1][4]} This phosphorylation leads to the recruitment of the 14-3-3 protein complex, resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately attenuates the T-cell response.^{[7][8]}

Preclinical studies utilizing HPK1 knockout or kinase-dead mouse models have demonstrated enhanced anti-tumor immunity, providing a strong rationale for the pharmacological inhibition of HPK1 as a therapeutic strategy.^{[7][8]} These studies have shown that the absence of HPK1 activity leads to increased T-cell activation, elevated cytokine secretion, and improved tumor growth inhibition.^{[2][9]} Consequently, the development of small molecule HPK1 inhibitors has become a major focus for pharmaceutical companies and academic institutions.^{[6][10]}

Discovery and Preclinical Development of HPK1 Inhibitors

The discovery of potent and selective HPK1 inhibitors has been propelled by structure-based drug design and high-throughput screening campaigns.^[7] Several distinct chemical scaffolds have been identified, leading to the development of multiple preclinical and clinical candidates.

Quantitative Data on Preclinical HPK1 Inhibitors

The following table summarizes the in vitro potency of various reported HPK1 inhibitors.

Compound/Inhibitor	Target	IC50 (nM)	Assay Type	Reference
GNE-1858	HPK1	1.9	Kinase Assay	[7][8]
Compound K (BMS)	HPK1	2.6	Kinase Assay	[7][8]
Piperazine Analog XHS	HPK1	2.6	Kinase Assay	[7][8]
Unnamed Insilico Med Cpd	HPK1	10.4	Kinase Assay	[11]
Diaminopyrimidine Carboxamide 22	HPK1	0.061	Kinase Assay	[7][8]
Substituted Exomethylene-Oxindole C17	HPK1	0.05	Kinase Assay	[7]
Sunitinib	Multi-RTK (including HPK1)	~10 (Ki)	Kinase Assay	[7][8]

Cellular and In Vivo Activity of HPK1 Inhibitors

Compound/ Inhibitor	Cellular Assay	Cellular IC50/EC50	In Vivo Model	Key In Vivo Findings	Reference
Piperazine Analog XHS	SLP-76 PBMC Assay	0.6 μ M	-	-	[7][8]
Unnamed Insilico Med Cpd	SLP-76 Phosphorylation	-	CT26 Syngeneic Model	TGI of 42% (mono), 95% (combo w/ anti-PD-1)	[11]
Compound K (BMS)	T-cell assays	-	1956 Sarcoma, MC38	Enhanced T- cell response, synergy with anti-PD-1	[5]

Pharmacokinetic Properties of a Preclinical HPK1 Inhibitor

Compound	Species	Dosing	Half-life (t _{1/2})	C _{max}	Bioavailability (F)	Reference
Unnamed Insilico Med Cpd	Mouse	1 mg/kg IV	0.6 h	-	-	[11]
Mouse	10 mg/kg PO	-	1801 ng/mL	116%	[11]	
Rat	1 mg/kg IV	0.8 h	-	-	[11]	
Rat	10 mg/kg PO	-	518 ng/mL	80%	[11]	

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, primarily for the treatment of advanced solid tumors.

Compound	Sponsor	Phase	Indication	ClinicalTrial s.gov ID	Reference
BGB-15025	BeiGene	Phase 1/2	Advanced Solid Tumors	NCT04649385	[9][12]
CFI-402411	Treadwell Therapeutics	Phase 1/2	Advanced Solid Malignancies	NCT04521413	[7][9][13]
NDI-101150	Nimbus Therapeutics	Phase 1/2	Advanced Solid Tumors	NCT05128487	[9][13]
GRC 54276	Glenmark Pharmaceuticals	Phase 1/2	Advanced Solid Tumors and Lymphomas	NCT05878691	[9]

Early Clinical Trial Results

- BGB-15025: In a phase 1 trial, BGB-15025 in combination with tislelizumab (an anti-PD-1 antibody) showed an objective response rate (ORR) of 18.4% in patients with advanced solid tumors, whereas no responses were observed with monotherapy.[9]
- NDI-101150: In a phase 1/2 trial, NDI-101150 monotherapy demonstrated a manageable safety profile and an ORR of 15% in patients with clear cell renal cell carcinoma (ccRCC). [14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in HPK1 inhibitor development.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1.

Materials:

- Recombinant human HPK1 enzyme
- ATP (Adenosine triphosphate)
- Kinase substrate (e.g., myelin basic protein or a specific peptide)
- Test compound (**Hpk1-IN-10** or other inhibitors)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the diluted compound to the wells of a 384-well plate.
- Add the HPK1 enzyme and the kinase substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.
- Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular SLP-76 Phosphorylation Assay

Objective: To assess the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
- Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
- Test compound
- Cell lysis buffer
- Phospho-specific antibody against pSLP-76 (Ser376)
- Total SLP-76 antibody
- Secondary antibodies for detection (e.g., HRP-conjugated)
- Western blot or ELISA reagents

Procedure:

- Culture PBMCs or Jurkat cells in appropriate media.
- Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
- Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).
- Lyse the cells and collect the protein lysates.
- Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or ELISA.
- Normalize the pSLP-76 signal to the total SLP-76 signal.
- Determine the concentration of the compound that inhibits SLP-76 phosphorylation by 50% (IC50).

In Vivo Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone and in combination with an immune checkpoint blocker.

Materials:

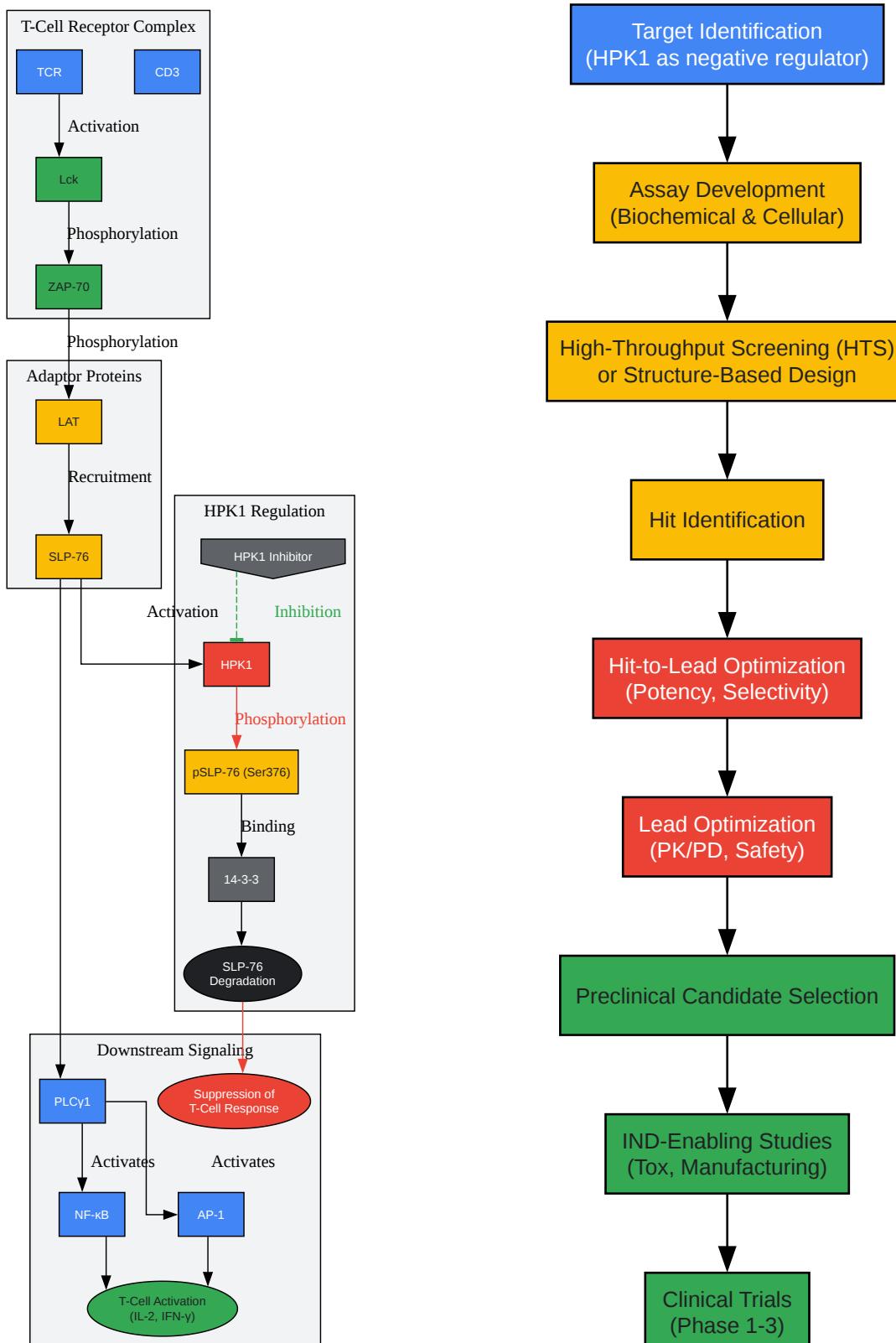
- Immunocompetent mice (e.g., C57BL/6 or BALB/c)
- Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)
- Test compound formulated for oral or intraperitoneal administration
- Anti-PD-1 or anti-PD-L1 antibody
- Calipers for tumor measurement

Procedure:

- Implant a known number of tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
- Randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1, combination).
- Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the compound, bi-weekly intraperitoneal injection for the antibody).
- Measure the tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- Optionally, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g., immune cell infiltration, cytokine levels).

Visualizations

HPK1 Signaling Pathway in T-Cells



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